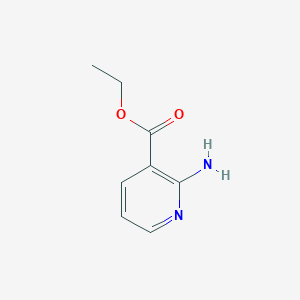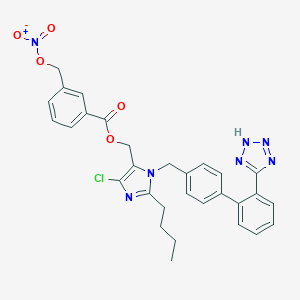
19-Hydroxycholesterol
Overview
Description
19-Hydroxycholesterol is a cholestanoid.
Scientific Research Applications
Analytical Chemistry : 19-Hydroxycholesterol serves as an internal standard compound for the quantitative determination of various sterols using capillary gas chromatography (Yamaga et al., 2002).
Biological Studies : New 20-hydroxycholesterol-like compounds with fluorescent labels have been synthesized to study sterol uptake, intracellular distribution, and metabolism in yeast cells (Faletrov et al., 2019).
Medical Imaging : 3-Ethyl and 3-methyl ethers of 19-iodocholesterol show promise as adrenal scanning agents, with potential applications in medical diagnostics (Owoyale & Szinai, 1981).
Virology and Immunology : Cholesterol 25-hydroxylase and its product 25-hydroxycholesterol can inhibit SARS-CoV-2 replication, suggesting potential therapeutic applications (Zang et al., 2020).
Cardiovascular Research : Cholesterol oxides, like 7-ketocholesterol and 7beta-hydroxycholesterol, have been found to reduce histamine-activated nitric oxide release in human vascular endothelial cells, which might contribute to the regulation of arterial relaxation (Deckert et al., 1998).
Endocrinology : 20(S)-hydroxycholesterol is present in rat brains and human placenta, indicating a role in steroid hormone biosynthesis (Lin et al., 2003).
Neurology : Serum measurements of free 24S-hydroxycholesterol and 27-hydroxycholesterol could serve as surrogate measures for brain health in various neurodegenerative conditions (Bandaru & Haughey, 2014).
Oncology : Higher circulating levels of 27-hydroxycholesterol are associated with lower breast cancer risk in postmenopausal women (Lu et al., 2018).
Future Directions
Mechanism of Action
Target of Action
19-Hydroxycholesterol, like other oxysterols, is recognized as a novel regulator of the innate immune response . The primary targets of this compound are likely to be similar to those of its close relative, 25-Hydroxycholesterol (25-HC), which include the estrogen receptor (ER) α , and possibly the G protein-coupled receptor (GPR183) .
Mode of Action
It’s likely to be similar to that of 25-hc, which has been shown to interact with its targets and induce changes in cellular processes . For example, 25-HC has been reported to have potent anti-SARS-CoV-2 activity, suggesting that it may interact with viral proteins to inhibit their function .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by 25-HC. 25-HC is a metabolic product of the interferon-stimulated gene CH25H (cholesterol-25-hydroxylase) . It plays a role in the regulation of cholesterol synthesis and uptake .
Pharmacokinetics
It’s likely to be similar to that of 25-hc, which is detectable in human plasma after ingestion of a meal rich in oxysterols and following a dietary cholesterol challenge . The in vivo safety and the preliminary pharmacokinetics of the 25HC compound were assessed in a nonhuman primate model .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of 25-HC. 25-HC has been shown to prevent accumulation of cellular cholesterol and serves as a potent modulator of neuroinflammation, synaptic transmission, and myelinization . An increased production of 25-HC in response to various types of damage can have a protective role and reduce neuronal loss .
Properties
IUPAC Name |
(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWIUNJQYGATHV-FTLVODPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971482 | |
| Record name | Cholest-5-ene-3,19-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561-63-7 | |
| Record name | 19-Hydroxycholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-ene-3,19-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)



![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)

![3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)



